
3,3-Dimethyl-1-cyclobutene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-cyclobutene-1-carboxylic acid is a chemical compound with the molecular formula C7H10O2 . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10O2/c1-7(2)3-5(4-7)6(8)9/h3H,4H2,1-2H3,(H,8,9) . The Canonical SMILES is CC1(CC(=C1)C(=O)O)C .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 207.6±19.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.8 mmHg at 25°C . Its enthalpy of vaporization is 48.9±6.0 kJ/mol, and it has a flash point of 95.4±16.2 °C . The index of refraction is 1.505, and it has a molar refractivity of 33.5±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Bromine Addition Studies
Research by Kikkawa, Nomura, and Hosoya (1972) investigated the addition of bromine to derivatives of 3,3-dimethyl-1-cyclobutene-1-carboxylic acid, yielding trans and cis isomers of 1,2-dibromocyclobutane. This study highlighted stereochemical aspects and the potential reaction path of these addition reactions, contributing to the understanding of reaction mechanisms in organic chemistry (Kikkawa, Nomura, & Hosoya, 1972).
Ring Opening and Ring Enlargement
Schmitz, Sonnenschein, and Kuban (1985) explored the ring opening and ring enlargement of a cyclopropene carboxylic acid related to this compound. Their work focused on the conversion of these compounds into open chain carboxylic acids and cyclobutenone, contributing to synthetic chemistry applications (Schmitz, Sonnenschein, & Kuban, 1985).
Substituent Effects on Eletrocyclic Reactions
Niwayama et al. (1996) conducted a theoretical study on substituent effects on the geometries and conrotatory electrocyclic ring openings of cyclobutenes. This research provided insights into the influence of various substituents on reaction rates and geometries, enhancing the understanding of molecular behavior in organic reactions (Niwayama et al., 1996).
Ring-Opening Metathesis Polymerization (ROMP)
Song et al. (2010) investigated the reactivities of 1-substituted cyclobutene derivatives, including those derived from this compound, in ring-opening metathesis polymerization (ROMP). This study provided valuable information for polymer chemistry, particularly in the context of translating ROMP for practical applications (Song et al., 2010).
Addition Reactions with Azirine
Vittorelli et al. (1974) explored the reaction of azirine with carboxylic acids, including those related to this compound. This study focused on the formation of rearranged adducts, contributing to the field of organic synthesis and reaction mechanisms (Vittorelli et al., 1974).
Eigenschaften
IUPAC Name |
3,3-dimethylcyclobutene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2)3-5(4-7)6(8)9/h3H,4H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDGGJZURPQAMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C1)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1391278.png)
![3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1391279.png)

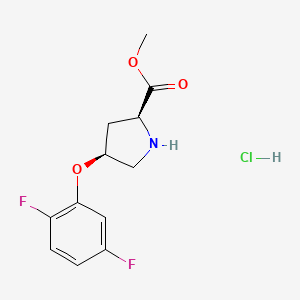
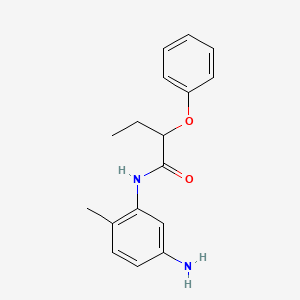
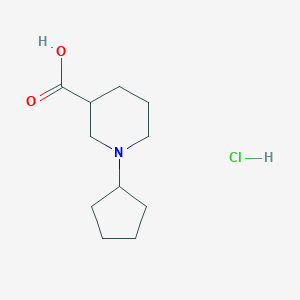
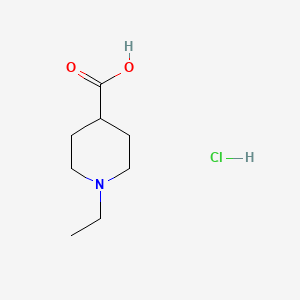
![[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride](/img/structure/B1391288.png)
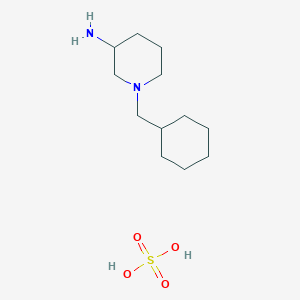
![[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1391294.png)
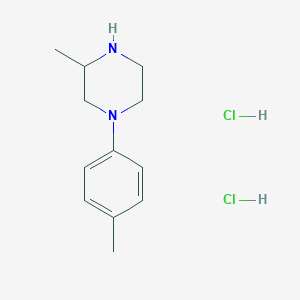
![{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1391298.png)
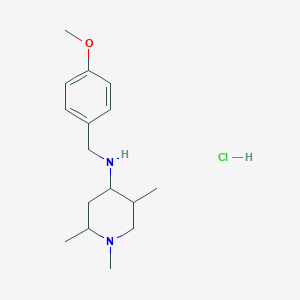
![2-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1391301.png)
